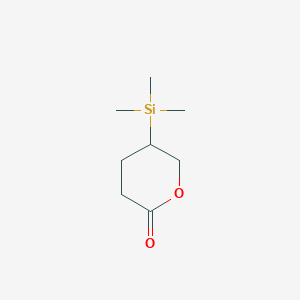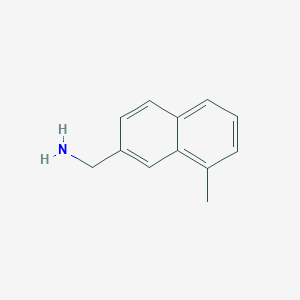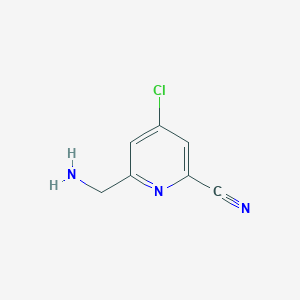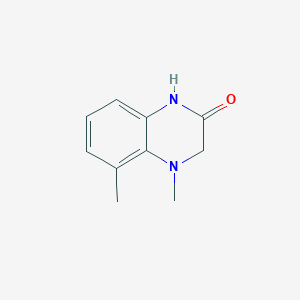
4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring, with two methyl groups attached at the 4 and 5 positions and a carbonyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional functional groups.
Reduction: Alcohol derivatives with a hydroxyl group at the 2 position.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学研究应用
4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl and carbonyl groups.
2,3-Dimethylquinoxaline: Similar structure but with methyl groups at the 2 and 3 positions.
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the methyl groups at the 4 and 5 positions.
Uniqueness
4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both methyl groups and the carbonyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
4,5-dimethyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)12(2)6-9(13)11-8/h3-5H,6H2,1-2H3,(H,11,13) |
InChI 键 |
KZAVNDKDKCGXDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)NC(=O)CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




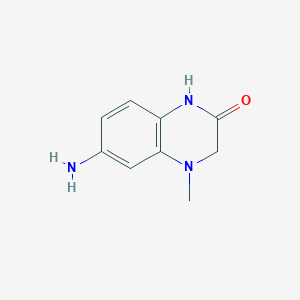
![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)

